An In-depth Technical Guide to 2-((2-Nitrophenyl)thio)benzoic acid (CAS 19806-43-0)
An In-depth Technical Guide to 2-((2-Nitrophenyl)thio)benzoic acid (CAS 19806-43-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((2-Nitrophenyl)thio)benzoic acid (CAS Number: 19806-43-0), a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological applications. This document details its physical and chemical properties, outlines its synthesis and subsequent chemical transformations, and discusses its role as a precursor to bioactive molecules such as phenothiazines. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development.
Chemical and Physical Properties
2-((2-Nitrophenyl)thio)benzoic acid is a nitro-containing aromatic thioether carboxylic acid. Its key physical and chemical properties are summarized in the table below. It is important to note that some of the data, such as boiling point, density, and pKa, are predicted values derived from computational models.
| Property | Value | Reference |
| CAS Number | 19806-43-0 | |
| Molecular Formula | C₁₃H₉NO₄S | [1] |
| Molecular Weight | 275.28 g/mol | [1] |
| Melting Point | 165-166 °C | |
| Boiling Point | 424.0 ± 30.0 °C (Predicted) | |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.32 ± 0.36 (Predicted) | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 2-((2-Nitrophenyl)thio)benzoic acid involves a nucleophilic aromatic substitution reaction.
Synthesis from 2,2'-Dithiosalicylic Acid and 1-Chloro-2-nitrobenzene
A well-established method for the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid is the reaction between 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[2] This reaction is typically performed in a basic aqueous solution. The disulfide bond in 2,2'-dithiosalicylic acid is cleaved under basic conditions to generate a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene, displacing the chloride ion to form the thioether linkage.[2]
Experimental Protocol (General Description):
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Dissolution and Thiolate Formation: Dissolving 2,2'-dithiosalicylic acid in a suitable aqueous base (e.g., sodium hydroxide solution).
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Nucleophilic Substitution: Adding 1-chloro-2-nitrobenzene to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.
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Work-up and Isolation: After the reaction is complete, the mixture would be cooled and acidified to precipitate the product, 2-((2-Nitrophenyl)thio)benzoic acid. The crude product would then be collected by filtration, washed, and purified, likely through recrystallization from a suitable solvent.
Caption: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid.
Chemical Reactivity and Downstream Synthesis
2-((2-Nitrophenyl)thio)benzoic acid is a valuable intermediate, primarily utilized for the synthesis of its reduced amino analogue, which is a direct precursor to phenothiazines.
Reduction to 2-((2-Aminophenyl)thio)benzoic acid
The nitro group of 2-((2-Nitrophenyl)thio)benzoic acid can be readily reduced to an amino group to yield 2-((2-aminophenyl)thio)benzoic acid.[2] This reduction is a crucial step in the synthesis of phenothiazine derivatives.
Experimental Protocol (General Description):
Common methods for the reduction of aromatic nitro groups are applicable here. A typical procedure would involve:
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Reaction Setup: Suspending 2-((2-Nitrophenyl)thio)benzoic acid in a suitable solvent.
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Reducing Agent: Adding a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is worked up to remove the reducing agent and byproducts. The product, 2-((2-aminophenyl)thio)benzoic acid, is then isolated and purified.
Cyclization to Phenothiazines
2-((2-Aminophenyl)thio)benzoic acid is a key precursor for the synthesis of phenothiazines, a class of compounds with a wide range of biological activities. The cyclization of 2-((2-aminophenyl)thio)benzoic acid to form the phenothiazine core often proceeds through a Smiles rearrangement.[3][4]
Caption: Synthetic pathway from the title compound to phenothiazines.
Biological Significance and Potential Applications
Direct studies on the biological activity of 2-((2-Nitrophenyl)thio)benzoic acid are not widely reported. Its primary significance in the context of drug development lies in its role as a precursor to phenothiazines.
Phenothiazines are a class of neuropsychiatric medications with antipsychotic properties.[5] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7] By blocking these receptors, phenothiazines reduce the effects of excess dopamine, which is implicated in the positive symptoms of psychosis.[8]
References
- 1. 19806-43-0|2-((2-Nitrophenyl)thio)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-((2-Aminophenyl)thio)benzoic acid | 54920-98-8 | Benchchem [benchchem.com]
- 3. Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. egpat.com [egpat.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

